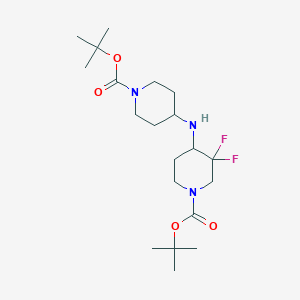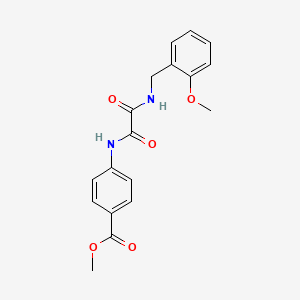![molecular formula C17H12ClN3O3S2 B2821153 N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 896023-79-3](/img/structure/B2821153.png)
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a thiadiazole ring, a benzo[d][1,3]dioxole moiety, and a chlorobenzylthio substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
作用机制
Target of Action
Similar compounds have been shown to have antitumor activities , suggesting that the compound might target cancer cells or specific proteins within these cells.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some compounds can induce apoptosis (programmed cell death) or inhibit cell proliferation .
Biochemical Pathways
The compound might interfere with the signaling pathways that regulate these processes, leading to inhibited cell growth or induced cell death .
Result of Action
The result of the compound’s action is likely related to its potential antitumor activity. Some similar compounds have been shown to inhibit the growth of certain cancer cell lines . Therefore, it’s plausible that this compound might also exhibit antitumor effects, potentially leading to reduced tumor growth or size .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the environment can affect the compound’s stability and efficacy . Furthermore, the compound’s action might also be influenced by the characteristics of the target cells, such as their type, state, and the presence of specific receptors or proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives. The benzo[d][1,3]dioxole moiety can be introduced via nucleophilic substitution reactions involving dibromomethane and 3,4-dihydroxybenzaldehyde . The final step involves coupling the chlorobenzylthio group to the thiadiazole ring under suitable conditions, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
科学研究应用
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agrochemicals: The compound shows promise as an insecticide and fungicide, providing effective control against various pests and pathogens.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on different biological systems.
相似化合物的比较
Similar Compounds
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: This compound shares the benzo[d][1,3]dioxole moiety but differs in its alkyl substituent.
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: Similar in having a chlorobenzyl group but differs in the core structure, which is a triazine ring instead of a thiadiazole.
Uniqueness
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of a thiadiazole ring and a benzo[d][1,3]dioxole moiety, which imparts distinct biological activities and chemical properties.
属性
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S2/c18-12-4-1-10(2-5-12)8-25-17-21-20-16(26-17)19-15(22)11-3-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKZVAWTMGFPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
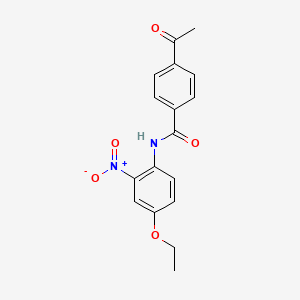

![1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone](/img/structure/B2821078.png)
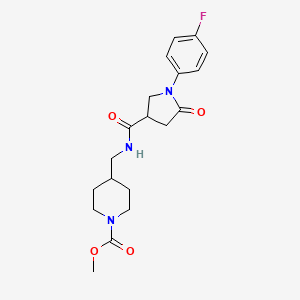
![3-((3-fluorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2821081.png)
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2821082.png)
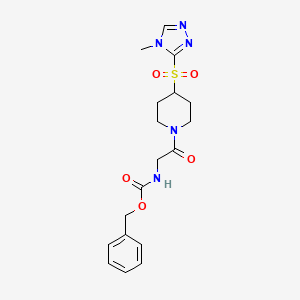
![Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate](/img/structure/B2821084.png)
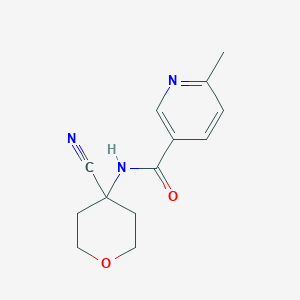
![N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821087.png)
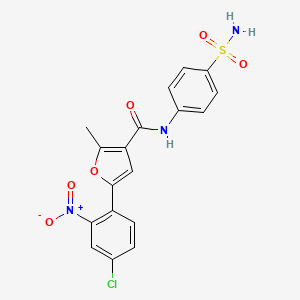
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2821091.png)
